molecular formula C13H12BrF2N3O2S B2408188 4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole CAS No. 2415468-73-2

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole

Cat. No.: B2408188
CAS No.: 2415468-73-2
M. Wt: 392.22
InChI Key: MZLPKQIABAIDJI-UHFFFAOYSA-N
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Description

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromo group and a sulfonylazetidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Introduction of the Bromo Group: Bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Sulfonylazetidinylmethyl Group: This step involves the reaction of the bromo-substituted pyrazole with a sulfonylazetidinylmethyl precursor, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the functional groups present and the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Nucleophilic Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling Reactions: Palladium catalysts and organoboron reagents for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex biaryl structures.

Scientific Research Applications

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-difluoroanisole: Used in the synthesis of inhibitors for cyclin-dependent kinases.

    3-(4-bromo-3,5-difluorophenyl)-1-(methylsulfonyl)-1H-pyrazole: Another pyrazole derivative with similar structural features.

Uniqueness

4-Bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole is unique due to the presence of both a bromo group and a sulfonylazetidinylmethyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

4-bromo-1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrF2N3O2S/c14-10-4-17-18(8-10)5-9-6-19(7-9)22(20,21)13-2-11(15)1-12(16)3-13/h1-4,8-9H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLPKQIABAIDJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)CN3C=C(C=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrF2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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